DNQX (disodium salt)

Description

BenchChem offers high-quality DNQX (disodium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DNQX (disodium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

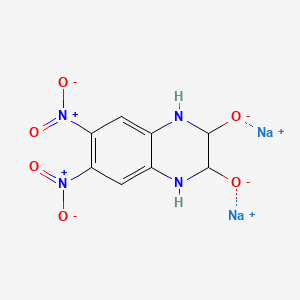

Molecular Formula |

C8H6N4Na2O6 |

|---|---|

Molecular Weight |

300.14 g/mol |

IUPAC Name |

disodium;6,7-dinitro-1,2,3,4-tetrahydroquinoxaline-2,3-diolate |

InChI |

InChI=1S/C8H6N4O6.2Na/c13-7-8(14)10-4-2-6(12(17)18)5(11(15)16)1-3(4)9-7;;/h1-2,7-10H;;/q-2;2*+1 |

InChI Key |

XNOTUUMPMDZBLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])NC(C(N2)[O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DNQX Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-dinitroquinoxaline-2,3-dione (DNQX) disodium (B8443419) salt is a potent and selective competitive antagonist of ionotropic glutamate (B1630785) receptors, playing a crucial role in neuroscience research. This guide provides a comprehensive overview of its mechanism of action, receptor subtype selectivity, and key experimental methodologies used to characterize its function. Quantitative data on its binding affinities and inhibitory concentrations are presented in structured tables for clarity. Detailed experimental protocols and signaling pathway diagrams are included to facilitate the practical application of this compound in a laboratory setting.

Core Mechanism of Action

DNQX primarily functions as a competitive antagonist at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two subtypes of ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1][2] By binding to the glutamate recognition site on these receptors, DNQX prevents the endogenous ligand, glutamate, from binding and subsequently blocks the opening of the associated ion channel. This inhibition of cation influx (primarily Na⁺ and Ca²⁺) leads to a reduction or complete blockade of the fast component of excitatory postsynaptic currents (EPSCs) and excitatory postsynaptic potentials (EPSPs).[1]

While highly selective for AMPA and kainate receptors, DNQX can also exhibit antagonist activity at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, albeit at higher concentrations.[3][4] This interaction is a critical consideration in experimental design, as it can contribute to the overall physiological effects observed. Some studies have also suggested that under certain conditions, particularly in the presence of transmembrane AMPA receptor regulatory proteins (TARPs), DNQX and its analog CNQX may act as partial agonists at AMPA receptors.[5][6]

Signaling Pathway of DNQX Action

Caption: Competitive antagonism of AMPA/kainate receptors by DNQX.

Quantitative Data: Receptor Binding and Inhibition

The potency and selectivity of DNQX have been quantified through various experimental assays. The following tables summarize key inhibitory concentration (IC₅₀) values.

| Receptor Subtype | IC₅₀ (µM) | Reference |

| AMPA | 0.5 | [7] |

| Kainate | 2 | [7] |

| NMDA | 40 | [7] |

| Table 1: Inhibitory Potency (IC₅₀) of DNQX for Ionotropic Glutamate Receptors. |

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol details a method to investigate the effect of DNQX on spontaneous or evoked excitatory postsynaptic currents (sEPSCs/eEPSCs) in cultured neurons or acute brain slices.

Objective: To measure the blockade of AMPA/kainate receptor-mediated currents by DNQX.

Materials:

-

DNQX disodium salt

-

Artificial cerebrospinal fluid (aCSF)

-

Patch pipettes (3-5 MΩ)

-

Internal solution (e.g., K-gluconate based)

-

Cultured neurons or prepared brain slices

-

Electrophysiology rig with amplifier, digitizer, and perfusion system

Procedure:

-

Preparation: Prepare a stock solution of DNQX (e.g., 10 mM in water or DMSO). Prepare aCSF and internal solution.

-

Cell Identification: Identify a healthy neuron for recording under a microscope.

-

Patching: Obtain a gigaohm seal and establish a whole-cell configuration.

-

Data Acquisition: Clamp the neuron at a holding potential of -70 mV to primarily record inward currents mediated by glutamate receptors.

-

Baseline Recording: Record a stable baseline of sEPSC or eEPSC activity for 5-10 minutes in normal aCSF. For eEPSCs, use a stimulating electrode to evoke responses.[5]

-

DNQX Application: Perfuse the chamber with aCSF containing the desired concentration of DNQX (e.g., 10 µM).[5][8]

-

Effect Recording: Record the activity during DNQX application until a steady-state effect is observed.

-

Washout: Perfuse with normal aCSF to observe the reversal of the effect.

-

Data Analysis: Analyze the frequency and amplitude of EPSCs before, during, and after DNQX application.

Experimental Workflow for Electrophysiology

Caption: Workflow for a whole-cell patch-clamp experiment with DNQX.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of DNQX for AMPA receptors using a radiolabeled ligand.

Objective: To determine the binding affinity (Kᵢ) of DNQX for AMPA receptors.

Materials:

-

Synaptic membrane preparation from a brain region rich in AMPA receptors (e.g., cortex or hippocampus).

-

Radioligand: [³H]AMPA.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

DNQX disodium salt at various concentrations.

-

Non-specific binding control (e.g., 1 mM L-glutamate).

-

Filtration apparatus (e.g., cell harvester with glass fiber filters).

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer and prepare a crude synaptic membrane fraction through differential centrifugation.[9]

-

Assay Setup: In triplicate, set up tubes for:

-

Total Binding: [³H]AMPA and membrane preparation.

-

Non-specific Binding: [³H]AMPA, membrane preparation, and a high concentration of L-glutamate.

-

Competitive Binding: [³H]AMPA, membrane preparation, and varying concentrations of DNQX.

-

-

Incubation: Incubate the reactions to allow binding to reach equilibrium (e.g., 1 hour at 4°C).[9]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of DNQX and fit the data to a one-site competition model to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

In Vivo Studies

DNQX has been utilized in numerous in vivo studies in rodent models to investigate the role of AMPA/kainate receptors in various physiological and pathological processes. Administration routes are tailored to the specific research question and can include:

-

Intraperitoneal (i.p.) injection: For systemic effects.

-

Intracerebroventricular (i.c.v.) injection: To bypass the blood-brain barrier and target the central nervous system broadly.

-

Direct microinjection into specific brain regions: For localized effects, such as injections into the nucleus accumbens or ventral tegmental area to study reward and addiction.[2][10]

These studies have been instrumental in elucidating the involvement of AMPA/kainate receptors in processes such as learning and memory, drug addiction, and seizure activity.[2][3]

Conclusion

DNQX disodium salt is an indispensable tool in neuroscience research due to its potent and selective competitive antagonism of AMPA and kainate receptors. A thorough understanding of its mechanism of action, quantitative properties, and appropriate experimental application is crucial for the accurate interpretation of research findings. This guide provides a foundational resource for researchers employing DNQX to dissect the complexities of glutamatergic neurotransmission.

References

- 1. benchchem.com [benchchem.com]

- 2. DNQX - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. 6,7-Dinitroquinoxaline-2,3-dione blocks the cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate, in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]

- 6. Selective Excitatory Actions of DNQX and CNQX in Rat Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | The effect of CNQX on self-administration: present in nicotine, absent in methamphetamine model [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

DNQX Disodium Salt: A Technical Guide for Neurodegeneration Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNQX disodium (B8443419) salt is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, key players in excitatory neurotransmission in the central nervous system. Its water-soluble nature makes it a valuable tool for in vitro and in vivo studies investigating the roles of these receptors in both normal physiological processes and pathological conditions, including neurodegenerative diseases. This technical guide provides an in-depth overview of DNQX disodium salt, including its chemical properties, mechanism of action, and pharmacological data. Detailed protocols for key experimental applications, such as whole-cell patch-clamp electrophysiology and competitive radioligand binding assays, are presented to facilitate its effective use in research and drug development.

Introduction

6,7-Dinitroquinoxaline-2,3-dione (DNQX) disodium salt is a quinoxaline (B1680401) derivative that acts as a selective competitive antagonist of non-N-methyl-D-aspartate (non-NMDA) ionotropic glutamate (B1630785) receptors, specifically the AMPA and kainate receptor subtypes.[1] By blocking these receptors, DNQX inhibits the influx of cations, primarily Na+ and Ca2+, into postsynaptic neurons, thereby reducing or completely inhibiting the fast component of excitatory postsynaptic potentials (EPSPs) and currents (EPSCs).[2] Its selectivity for AMPA and kainate receptors over NMDA receptors makes it an invaluable pharmacological tool for dissecting the specific contributions of these receptor subtypes to synaptic transmission, plasticity, and excitotoxicity. The disodium salt form of DNQX offers enhanced water solubility compared to its free acid counterpart, facilitating its use in a wider range of experimental paradigms.

Chemical and Physical Properties

DNQX disodium salt is a brown solid with the molecular formula C₈H₂N₄Na₂O₆ and a molecular weight of 296.1 g/mol . It is soluble in water.

| Property | Value |

| Chemical Name | 6,7-Dinitroquinoxaline-2,3-dione disodium salt |

| Molecular Formula | C₈H₂N₄Na₂O₆ |

| Molecular Weight | 296.1 g/mol |

| Appearance | Brown solid |

| Solubility | Water soluble |

Pharmacological Data

DNQX disodium salt exhibits competitive antagonism at both AMPA and kainate receptors. The following tables summarize its binding affinity (Ki) and inhibitory potency (IC50) at these receptors.

Table 1: Binding Affinity (Ki) of DNQX

| Receptor Subtype | Ki (µM) | Radioligand Used |

| GluA2 (AMPA) | Micromolar affinity | [³H]AMPA |

| GluK1 (Kainate) | Micromolar affinity | [³H]Kainate |

| GluK2 (Kainate) | Micromolar affinity | [³H]Kainate |

| GluK3 (Kainate) | Micromolar affinity | [³H]Kainate |

Note: Specific Ki values for DNQX are reported to be in the micromolar range, though precise values can vary depending on the experimental conditions and receptor subunit composition.[1]

Table 2: Inhibitory Potency (IC50) of DNQX

| Receptor | IC50 (µM) |

| AMPA | ~0.5 |

| Kainate | ~2.0 |

| NMDA (glycine site) | ~40 |

Data compiled from multiple sources.[3][4]

Mechanism of Action

DNQX disodium salt competitively inhibits the binding of the excitatory neurotransmitter glutamate to the ligand-binding domains of AMPA and kainate receptors. This prevents the conformational change required for the opening of the associated ion channel, thereby blocking the influx of cations and inhibiting neuronal depolarization.

References

DNQX as a Kainate Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-dinitroquinoxaline-2,3-dione (DNQX) is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor subtypes of ionotropic glutamate (B1630785) receptors.[1] These receptors are integral to fast excitatory synaptic transmission throughout the central nervous system (CNS).[1] DNQX competitively inhibits the binding of the excitatory neurotransmitter glutamate to both AMPA and kainate receptors, thereby preventing the ion channel opening and the subsequent influx of cations.[1] This blockade results in the reduction or complete inhibition of the fast component of excitatory postsynaptic potentials (EPSPs) and currents (EPSCs).[1] While highly selective for AMPA and kainate receptors, at higher concentrations, DNQX may also exhibit some antagonist activity at the glycine (B1666218) site of the NMDA receptor.[1] Its ability to selectively block AMPA and kainate receptors makes DNQX an invaluable pharmacological tool for isolating and studying N-methyl-D-aspartate (NMDA) receptor-mediated currents, dissecting the components of excitatory neurotransmission, and investigating the roles of AMPA/kainate receptors in synaptic plasticity and various neuropathological conditions.[1]

Mechanism of Action

DNQX acts as a competitive antagonist at the glutamate binding site of both AMPA and kainate receptors.[2] By binding to this site, it prevents the agonist, glutamate, from binding and inducing the conformational change required for ion channel opening. This inhibition blocks the influx of Na+ and Ca2+ ions, thus preventing neuronal depolarization. Recent cryo-electron microscopy (cryo-EM) studies have visualized the binding of DNQX to the ligand-binding domain (LBD) of the GluK2 kainate receptor subunit, confirming its occupancy of the agonist-binding pocket.[3][4]

Quantitative Data: Binding Affinities and Potency

The affinity and potency of DNQX vary across different glutamate receptor subtypes. The following tables summarize the available quantitative data for DNQX and related quinoxaline-dione antagonists.

| Compound | Receptor Subtype | IC50 (µM) | Ki (µM) | Reference |

| DNQX | AMPA | 0.5 | - | [1] |

| Kainate | 2 | - | [1] | |

| NMDA (glycine site) | 40 | - | [1] | |

| CNQX | AMPA | 0.3 | - | [5] |

| Kainate | 1.5 | - | [5] | |

| NMDA (glycine site) | 25 | - | [5] | |

| NBQX | AMPA | - | 0.063 | [1] |

| GluK1 | - | 0.87 | [1] | |

| GluK2 | - | 21 | [1] | |

| GluK3 | - | 24 | [1] | |

| NMDA | - | >300 | [1] |

Kainate Receptor Signaling Pathways and DNQX Antagonism

Kainate receptors mediate their effects through both canonical ionotropic signaling and non-canonical metabotropic signaling pathways.[6] DNQX, as a competitive antagonist, blocks the initial glutamate binding step, thereby inhibiting both of these downstream signaling cascades.

Canonical Ionotropic Signaling

Activation of kainate receptors by glutamate leads to the opening of their associated ion channel, resulting in the influx of cations (primarily Na+ and to a lesser extent Ca2+), leading to membrane depolarization and excitatory postsynaptic potentials (EPSPs).[6]

Non-Canonical Metabotropic Signaling

Kainate receptors can also signal through a metabotropic pathway that is independent of ion flux and involves the activation of G-proteins.[6] This pathway can modulate neuronal excitability and neurotransmitter release.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of DNQX on kainate receptor-mediated currents in cultured neurons or brain slices.

Materials:

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution

-

DNQX stock solution

-

Patch pipettes (3-7 MΩ)

-

Microscope with DIC optics

-

Micromanipulator

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Prepare cultured neurons or acute brain slices.

-

Continuously perfuse the recording chamber with oxygenated aCSF at 1.5-2 mL/min.[1]

-

Pull patch pipettes and fill with intracellular solution.

-

Under visual guidance, approach a neuron and form a gigaohm seal.

-

Establish a whole-cell recording configuration.

-

Clamp the neuron at a holding potential of -70 mV to record inward excitatory postsynaptic currents (EPSCs).[1]

-

Record a stable baseline of spontaneous or evoked EPSCs for 5-10 minutes.

-

Perfuse the chamber with aCSF containing the desired concentration of DNQX (e.g., 10 µM).[7]

-

Continue recording for 5-10 minutes to observe the effect of DNQX on EPSCs.[1]

-

Wash out DNQX by perfusing with aCSF and record recovery.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of DNQX for kainate receptors.

Materials:

-

Cell membranes expressing kainate receptors

-

Radiolabeled ligand (e.g., [3H]-kainate)

-

DNQX stock solution

-

Assay buffer

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare cell membranes from tissues or cultured cells expressing kainate receptors.[8]

-

In a 96-well plate, add cell membranes, a fixed concentration of radiolabeled ligand, and varying concentrations of DNQX.[9]

-

Incubate the plate to allow binding to reach equilibrium.[8]

-

Separate bound from free radioligand by vacuum filtration through the filter plate.[8]

-

Wash the filters with ice-cold assay buffer to remove non-specific binding.[8]

-

Dry the filters and add scintillation cocktail.[8]

-

Quantify the radioactivity using a scintillation counter.[8]

-

Calculate the specific binding at each DNQX concentration and determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.[8]

In Vivo Microdialysis

This protocol allows for the study of the effects of DNQX on neurotransmitter levels in specific brain regions of freely moving animals.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Guide cannula

-

Microinfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

DNQX for infusion

-

Analytical system for neurotransmitter quantification (e.g., HPLC)

Procedure:

-

Surgically implant a guide cannula into the target brain region of an anesthetized animal using stereotaxic coordinates.[10]

-

Allow the animal to recover from surgery.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.[10]

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[10]

-

Collect baseline dialysate samples to measure basal neurotransmitter levels.

-

Administer DNQX either systemically (e.g., i.p. injection) or locally through the microdialysis probe (reverse dialysis).[11]

-

Continue to collect dialysate samples.

-

Analyze the concentration of neurotransmitters in the dialysate samples using an appropriate analytical technique.[12]

Conclusion

DNQX remains a cornerstone pharmacological tool for the investigation of kainate receptor function. Its competitive antagonist action at both AMPA and kainate receptors allows for the elucidation of their roles in synaptic transmission, plasticity, and various neurological and psychiatric disorders. The experimental protocols detailed in this guide provide a framework for researchers to effectively utilize DNQX in their studies of glutamate receptor neurobiology. A thorough understanding of its mechanism of action, binding affinities, and the signaling pathways it modulates is crucial for the accurate interpretation of experimental results and for the advancement of drug development efforts targeting the glutamatergic system.

References

- 1. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNQX - Wikipedia [en.wikipedia.org]

- 3. Positive and negative allosteric modulation of GluK2 kainate receptors by BPAM344 and antiepileptic perampanel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Structure and gating of kainate receptors [frontiersin.org]

- 5. Neto2 Modulation of Kainate Receptors with Different Subunit Compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. benchchem.com [benchchem.com]

- 11. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Water Solubility of DNQX Disodium Salt

This technical guide provides comprehensive information on the water solubility of DNQX disodium (B8443419) salt, a critical antagonist for AMPA and kainate receptors used in neuroscience research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of its mechanism and applications.

Core Properties of DNQX Disodium Salt

DNQX disodium salt is a more water-soluble form of DNQX, facilitating its use in aqueous solutions for experimental applications.[1][2] Its primary biological activity is the selective and competitive antagonism of non-NMDA glutamate (B1630785) receptors, specifically AMPA and kainate receptors.[2][3]

The following table summarizes the key chemical and physical properties of DNQX disodium salt.

| Property | Value | Citations |

| Water Solubility | Up to 100 mM | [1][3][4] |

| Up to 31.4 mg/mL | [2][5] | |

| Molecular Weight | 296.1 g/mol | [1][2][6] |

| Molecular Formula | C₈H₂N₄Na₂O₆ | [1][2][4] |

| CAS Number | 1312992-24-7 | [1][2][6] |

| Appearance | Brown or dark brown solid | [4][6] |

| Purity | ≥98% to >99% | [1][2] |

| Storage Conditions | Desiccate at room temperature or 2-8°C | [1][6] |

| Stock Solution Storage | Stable for up to 3 months at -20°C | |

| Recommended to prepare fresh if possible | [3][4] |

Signaling Pathway of DNQX Disodium Salt

DNQX exerts its effect by blocking the action of glutamate, the primary excitatory neurotransmitter in the central nervous system, at AMPA and kainate receptors. These receptors are ionotropic, meaning they form an ion channel that opens upon ligand binding, leading to neuronal depolarization. By competitively binding to these receptors, DNQX prevents glutamate-mediated excitatory postsynaptic currents (EPSCs).

Figure 1: Mechanism of DNQX as an AMPA/Kainate receptor antagonist.

Experimental Protocols

This section provides detailed methodologies for determining the water solubility of DNQX disodium salt and for its application in electrophysiological recordings.

This protocol outlines a hierarchical approach to determine the maximum solubility of DNQX disodium salt in an aqueous buffer (e.g., physiological saline or cell culture medium).

Materials:

-

DNQX disodium salt

-

Distilled water or appropriate aqueous buffer

-

Glass tubes

-

Vortex mixer

-

Water bath sonicator

-

Incubator (37°C)

-

Calibrated balance

Methodology:

-

Initial High Concentration Test (e.g., 20 mg/mL):

-

Weigh approximately 10 mg of DNQX disodium salt into a glass tube.

-

Add the calculated volume of solvent (e.g., 0.5 mL for a 20 mg/mL solution).

-

Vortex the tube for 1-2 minutes at room temperature.

-

Visually inspect for complete dissolution. If not dissolved, proceed to the next step.

-

Sonicate in a water bath for up to 5 minutes.

-

If still not dissolved, warm the solution to 37°C for up to 60 minutes, with intermittent mixing.[7]

-

-

Serial Dilution for Solubility Limit:

-

If the compound is insoluble at the initial concentration, perform a serial dilution.

-

Add a known volume of solvent to the tube to decrease the concentration (e.g., add 4.5 mL to the 0.5 mL solution to achieve a 10-fold dilution).[7]

-

Repeat the mixing, sonicating, and warming steps at each dilution until complete solubility is observed. The lowest concentration at which the compound fully dissolves is considered the solubility limit under these conditions.

-

Figure 2: Workflow for determining the aqueous solubility of DNQX disodium salt.

This protocol describes the use of DNQX disodium salt to block AMPA/kainate receptor-mediated excitatory postsynaptic currents (EPSCs) in brain slices, a common application.[3][4]

Materials:

-

Brain slice preparation

-

Artificial cerebrospinal fluid (aCSF)

-

Recording and stimulating electrodes

-

Patch-clamp amplifier and data acquisition system

-

DNQX disodium salt stock solution (e.g., 10-20 mM in water)

Methodology:

-

Prepare Stock Solution: Dissolve DNQX disodium salt in distilled water to create a concentrated stock solution (e.g., 100 mM).[1][3] Store aliquots at -20°C.

-

Obtain Baseline Recordings:

-

Perform whole-cell voltage-clamp recordings from a neuron in a brain slice.

-

Hold the neuron at a negative potential (e.g., -70 mV) to isolate glutamatergic currents.

-

Record baseline spontaneous EPSCs and/or evoked EPSCs by stimulating afferent pathways.[4]

-

-

Apply DNQX:

Figure 3: Experimental workflow for using DNQX to block EPSCs.

Conclusion

DNQX disodium salt offers high water solubility, making it a convenient and effective tool for in vitro neuroscience research. Its well-characterized role as a competitive antagonist at AMPA and kainate receptors allows for the precise dissection of glutamatergic neurotransmission. The protocols and data provided in this guide serve as a comprehensive resource for the effective use of this compound in a laboratory setting.

References

- 1. rndsystems.com [rndsystems.com]

- 2. DNQX disodium salt | AMPA Receptors | Tocris Bioscience [tocris.com]

- 3. DNQX disodium salt | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]

- 4. hellobio.com [hellobio.com]

- 5. bio-techne.com [bio-techne.com]

- 6. apexbt.com [apexbt.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-Depth Technical Guide to DNQX Disodium Salt: A Core Tool in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6,7-dinitroquinoxaline-2,3-dione (DNQX) disodium (B8443419) salt, a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This document consolidates critical data on its chemical properties, mechanism of action, and applications in neuroscience research. Detailed experimental protocols for its use in electrophysiology, competitive binding assays, and in vivo studies are presented to facilitate its effective implementation in the laboratory. Furthermore, this guide includes quantitative data on its binding affinities and inhibitory concentrations, alongside visual representations of relevant signaling pathways and experimental workflows to enhance understanding and practical application.

Introduction

DNQX is a quinoxaline (B1680401) derivative that has become an indispensable tool for distinguishing between the roles of different ionotropic glutamate (B1630785) receptors in the central nervous system (CNS).[1] As a competitive antagonist, it reversibly binds to the glutamate binding site on AMPA and kainate receptors, thereby inhibiting the rapid excitatory neurotransmission mediated by these channels. Its water-soluble disodium salt form offers significant advantages in experimental settings. This guide serves as a detailed resource for researchers utilizing DNQX disodium salt to investigate synaptic transmission, plasticity, and various neurological conditions.

Physicochemical Properties

DNQX disodium salt is a dark brown solid that is readily soluble in water, making it ideal for use in physiological buffers.[2] Its chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 296.1 g/mol | [3][4][5][6] |

| Chemical Formula | C₈H₂N₄Na₂O₆ | [3][5][6] |

| CAS Number | 2379-57-9 | [2] |

| Appearance | Dark brown solid | [2] |

| Solubility | Soluble in water to 100 mM | [2][3] |

| Storage | Desiccate at room temperature or 2-8°C | [2][3] |

Mechanism of Action

DNQX functions as a competitive antagonist at the glutamate binding site of AMPA and kainate receptors. By occupying this site, it prevents the endogenous ligand, glutamate, from binding and activating the receptor. This inhibition blocks the influx of sodium and, in the case of calcium-permeable AMPA receptors, calcium ions into the postsynaptic neuron, thereby preventing depolarization and subsequent neuronal excitation.

Signaling Pathways

The primary role of AMPA and kainate receptors is to mediate fast excitatory synaptic transmission. However, they are also involved in more complex signaling cascades that can influence synaptic plasticity and cell survival. DNQX, by blocking these receptors, can modulate these downstream pathways.

Quantitative Data

The potency of DNQX is typically characterized by its half-maximal inhibitory concentration (IC₅₀) and its binding affinity (Ki). These values can vary depending on the specific receptor subtype and the experimental conditions.

| Parameter | Receptor Target | Value (µM) | Reference(s) |

| IC₅₀ | AMPA Receptors | 0.19 - 1.66 | [7][8] |

| Kainate Receptors | 0.35 (for GluK2) | [7][8] | |

| NMDA Receptors | 40 | [9] | |

| Ki | AMPA Receptors | ~0.3 | [10] |

| Kainate Receptors | ~1.5 | [10] |

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol describes the use of DNQX to isolate NMDA receptor-mediated currents by blocking AMPA and kainate receptor-mediated excitatory postsynaptic currents (EPSCs).

Materials:

-

Brain slices from the region of interest (e.g., hippocampus, cortex)

-

Artificial cerebrospinal fluid (aCSF)

-

DNQX disodium salt stock solution (e.g., 10 mM in water)

-

Patch pipettes (3-5 MΩ resistance)

-

Internal solution for patch pipettes

-

Electrophysiology rig with amplifier, digitizer, and microscope

Procedure:

-

Prepare brain slices and allow them to recover in oxygenated aCSF for at least 1 hour.

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Establish a whole-cell patch-clamp recording from a neuron of interest.

-

Record baseline synaptic activity, including spontaneous or evoked EPSCs.

-

To isolate NMDA receptor currents, switch the perfusion to aCSF containing DNQX at a final concentration of 10-20 µM.

-

Allow the DNQX to perfuse for several minutes to ensure complete blockade of AMPA/kainate receptors.

-

Record the remaining synaptic currents, which will be predominantly mediated by NMDA receptors.

Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of DNQX for AMPA or kainate receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue)

-

Radioligand (e.g., [³H]AMPA or [³H]kainate)

-

DNQX disodium salt at a range of concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of DNQX disodium salt in the assay buffer.

-

In a multi-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of DNQX.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled ligand).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each DNQX concentration and determine the IC₅₀ value.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

In Vivo Studies: Conditioned Place Preference

This protocol describes a behavioral experiment to investigate the role of AMPA/kainate receptors in the rewarding effects of drugs of abuse, using DNQX.

Materials:

-

Conditioned place preference (CPP) apparatus with distinct compartments

-

Experimental animals (e.g., rats or mice)

-

Drug of abuse (e.g., cocaine or amphetamine)

-

DNQX disodium salt solution for injection

-

Vehicle solution

Procedure:

-

Pre-conditioning phase: Allow animals to freely explore the CPP apparatus to determine any initial preference for one compartment.

-

Conditioning phase: On alternating days, administer the drug of abuse and confine the animal to one compartment, and administer the vehicle and confine the animal to the other compartment. To test the role of AMPA/kainate receptors, a separate group of animals will receive an injection of DNQX prior to the drug of abuse.

-

Post-conditioning (test) phase: Place the animal in the apparatus with free access to all compartments and record the time spent in each.

-

A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference. The effect of DNQX on this preference can then be assessed.

Conclusion

DNQX disodium salt is a cornerstone pharmacological tool for the study of glutamatergic neurotransmission. Its selectivity as a competitive antagonist for AMPA and kainate receptors allows for the precise dissection of their roles in a multitude of physiological and pathological processes. The information and protocols provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize DNQX in their experimental endeavors, ultimately contributing to a deeper understanding of the complexities of the central nervous system.

References

- 1. DNQX - Wikipedia [en.wikipedia.org]

- 2. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kainate receptor signaling in pain pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the AMPA/kainate receptor antagonist DNQX in the nucleus accumbens on drug-induced conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AMPA receptor - Wikipedia [en.wikipedia.org]

- 8. DNQX in the nucleus accumbens inhibits cocaine-induced conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are Kainate receptor agonists and how do they work? [synapse.patsnap.com]

- 10. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

A Technical Guide to DNQX Disodium Salt for Neuro-Pharmacological Research

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of DNQX disodium (B8443419) salt, a potent antagonist of AMPA and kainate receptors.

Core Chemical Properties

DNQX disodium salt is a water-soluble derivative of DNQX, facilitating its use in aqueous solutions for experimental applications. Its key chemical and physical properties are summarized below.

| Property | Value | References |

| Chemical Name | 6,7-Dinitroquinoxaline-2,3-dione disodium salt | |

| Molecular Formula | C₈H₂N₄Na₂O₆ | [1][2] |

| Molecular Weight | 296.1 g/mol | [2][3] |

| Appearance | Brown to dark brown solid | [2][3] |

| Solubility | Soluble in water to 100 mM | [1][2] |

| Purity | ≥98% | |

| Storage | Desiccate at room temperature or 2-8°C. Stock solutions can be stored at -20°C for up to 3 months. | |

| CAS Number | 1312992-24-7 | [1][2][3] |

Mechanism of Action: Antagonism of AMPA and Kainate Receptors

DNQX disodium salt is a selective and competitive antagonist of the ionotropic glutamate (B1630785) receptors, AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors.[1][4] By competitively binding to these receptors, DNQX prevents the binding of the excitatory neurotransmitter glutamate, thereby inhibiting the conformational changes required for ion channel opening and blocking the influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron.[5] This action effectively reduces or completely inhibits the fast component of excitatory postsynaptic currents (EPSCs).[1][2][5]

The inhibitory concentrations (IC₅₀) of DNQX highlight its potency, with values of approximately 0.5 µM for AMPA receptors and 0.1 µM for kainate receptors. This potent antagonism makes DNQX an invaluable tool for distinguishing between neurotransmission mediated by AMPA/kainate receptors and NMDA receptors.

Interestingly, under certain conditions, such as in the presence of transmembrane AMPA receptor regulatory proteins (TARPs), DNQX can act as a partial agonist at AMPA receptors.[1][2]

Signaling Pathways

DNQX's blockade of AMPA and kainate receptors impacts downstream signaling cascades crucial for synaptic plasticity and neuronal excitability.

AMPA Receptor Signaling

Activation of AMPA receptors not only leads to ion influx but can also trigger intracellular signaling pathways independent of ion flux.[6] For instance, AMPA receptor stimulation can activate the Src-family tyrosine kinase, Lyn, which in turn activates the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression, such as that of brain-derived neurotrophic factor (BDNF).[6] By blocking AMPA receptors, DNQX can inhibit these downstream signaling events.

Kainate Receptor Signaling

Kainate receptors exhibit both ionotropic and metabotropic functions.[7][8] They can modulate neurotransmitter release and neuronal excitability through various mechanisms, including the modulation of glutamate and GABA release.[7][9] Kainate receptor activation can also lead to the mobilization of endocannabinoids, which act as retrograde messengers to suppress presynaptic neurotransmitter release.[8] DNQX's antagonism of kainate receptors can therefore have complex effects on synaptic transmission.

Experimental Protocols

DNQX disodium salt is a cornerstone tool in electrophysiological studies to isolate and characterize synaptic currents. A common application is the pharmacological blockade of AMPA/kainate receptor-mediated EPSCs to study NMDA receptor-mediated currents.

Whole-Cell Patch-Clamp Recording of EPSCs

Objective: To isolate and record NMDA receptor-mediated EPSCs by blocking AMPA/kainate receptor-mediated currents with DNQX.

Methodology:

-

Preparation of Brain Slices:

-

Prepare 250-300 µm thick brain slices from the region of interest using a vibratome in an ice-cold, carbogenated slicing solution (a modified artificial cerebrospinal fluid, aCSF, with higher Mg²⁺ and lower Ca²⁺ to reduce excitotoxicity).[5]

-

Allow slices to recover in regular aCSF at room temperature for at least one hour before recording.[5]

-

-

Electrophysiological Recording:

-

Transfer a brain slice to a recording chamber continuously perfused with carbogenated aCSF.

-

Obtain whole-cell voltage-clamp recordings from a target neuron.[1][2]

-

Hold the neuron at a membrane potential of -70 mV to record inward spontaneous EPSCs (sEPSCs).[1][2][5]

-

To evoke EPSCs, place a stimulating electrode in a relevant synaptic pathway.[1][2]

-

-

Application of DNQX:

Conclusion

DNQX disodium salt is a powerful and indispensable pharmacological tool for the study of glutamatergic neurotransmission. Its high solubility and potent, selective antagonism of AMPA and kainate receptors make it an ideal choice for a wide range of in vitro and in vivo experimental paradigms. A thorough understanding of its chemical properties and mechanism of action is essential for its effective application in neuroscience research.

References

- 1. DNQX disodium salt | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]

- 2. hellobio.com [hellobio.com]

- 3. apexbt.com [apexbt.com]

- 4. DNQX - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are Kainate receptor agonists and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to DNQX in Glutamatergic Signaling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6,7-dinitroquinoxaline-2,3-dione (DNQX), a cornerstone pharmacological tool in the study of glutamatergic neurotransmission. We will delve into its mechanism of action, quantitative pharmacology, and detailed experimental applications, offering a technical resource for professionals in neuroscience research and drug development.

Introduction: The Role of Glutamatergic Signaling

Glutamate (B1630785) is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), mediating the majority of fast synaptic transmission.[1] Its actions are primarily mediated by ionotropic glutamate receptors (iGluRs), which are ligand-gated ion channels classified into three main subtypes: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), kainate (KA), and N-methyl-D-aspartate (NMDA) receptors.[2] AMPA and kainate receptors are responsible for the initial, rapid depolarization of the postsynaptic membrane upon glutamate binding.[3] The ability to selectively antagonize these receptors is crucial for dissecting their specific roles in synaptic plasticity, neuronal circuitry, and neuropathological conditions. DNQX is a potent and selective competitive antagonist of AMPA and kainate receptors, making it an invaluable tool for such investigations.[4]

DNQX: Mechanism of Action

DNQX (FG 9041) is a quinoxalinedione (B3055175) derivative that functions as a competitive antagonist at both AMPA and kainate receptors.[5] Its mechanism involves directly competing with the endogenous ligand, glutamate, for the binding site within the ligand-binding domain (LBD) of the receptor.[6]

Crystal structure studies of the AMPA receptor subunit GluA2 LBD have revealed how this antagonism occurs.[7] The LBD consists of two lobes that close around an agonist like glutamate to trigger channel opening. DNQX binding prevents this full "clamshell" closure, stabilizing the receptor in a closed or expanded conformation that does not permit ion flow.[8] The dione (B5365651) moiety of DNQX is critical, as it interacts with receptor amino acid residues that are normally engaged in binding the α-amino acid structure of glutamate.[7] While highly selective for AMPA and kainate receptors, it is important to note that at higher concentrations, DNQX can also exhibit some antagonist activity at the glycine (B1666218) co-agonist site of the NMDA receptor.[7]

References

- 1. pfkek.jp [pfkek.jp]

- 2. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High affinity kainate receptor subunits are necessary for ionotropic but not metabotropic signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DNQX in the nucleus accumbens inhibits cocaine-induced conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the AMPA/kainate receptor antagonist DNQX in the nucleus accumbens on drug-induced conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

DNQX vs. DNQX Disodium Salt: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Differences Between DNQX and its Disodium (B8443419) Salt for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical comparison between 6,7-dinitroquinoxaline-2,3-dione (DNQX) and its disodium salt, two widely used competitive antagonists for AMPA and kainate glutamate (B1630785) receptors. While both compounds are pivotal in neuroscience research for dissecting glutamatergic neurotransmission, their distinct physicochemical properties dictate their suitability for different experimental applications. This document elucidates these differences to aid researchers in making an informed choice for their studies.

Core Physicochemical and Pharmacological Differences

The most critical distinction between DNQX and its disodium salt is their solubility. DNQX is poorly soluble in aqueous solutions, necessitating the use of organic solvents like dimethyl sulfoxide (B87167) (DMSO) for preparing stock solutions.[1][2] In contrast, the DNQX disodium salt is readily soluble in water, making it ideal for direct preparation in physiological buffers.[3][4][5] This difference is paramount for in vivo studies and many in vitro assays where the presence of organic solvents is undesirable.

Pharmacologically, both compounds are potent and selective competitive antagonists of AMPA and kainate receptors, with a much lower affinity for NMDA receptors.[6][7] They function by blocking the binding of glutamate to these ionotropic receptors, thereby inhibiting fast excitatory synaptic transmission.[8] The core antagonistic properties remain the same between the two forms.

Table 1: Physicochemical Properties

| Property | DNQX | DNQX Disodium Salt |

| Molecular Formula | C₈H₄N₄O₆[1] | C₈H₂N₄Na₂O₆[3][4] |

| Molecular Weight | 252.14 g/mol [1][9] | 296.10 g/mol [3][4] |

| Appearance | White to off-white or yellowish solid[1] | Brown or dark brown solid[5][10] |

| Aqueous Solubility | Insoluble or sparingly soluble[1][2] | Soluble up to 100 mM[3][4] |

| Organic Solubility | Soluble in DMSO (≥35 mg/mL) and DMF (~12 mg/mL)[1][2][11] | N/A |

Table 2: Pharmacological Profile

| Parameter | Value (DNQX / DNQX Disodium Salt) | Receptors |

| Mechanism of Action | Competitive Antagonist[6][9] | AMPA/Kainate |

| IC₅₀ | 0.1 - 0.5 µM[2][3][7][12] | Kainate |

| IC₅₀ | 0.5 - 1.66 µM[1][2][4][7] | AMPA |

| IC₅₀ | ~40 µM[1][7] | NMDA |

Experimental Protocols

The choice between DNQX and its disodium salt primarily affects the preparation of solutions.

2.1. Stock Solution Preparation

-

DNQX: A stock solution (e.g., 10-20 mM) is typically prepared in 100% DMSO.[8][11] Aliquots should be stored at -20°C. When preparing working solutions, the final concentration of DMSO in the aqueous buffer (e.g., aCSF) should be kept to a minimum (typically <0.1%) to avoid solvent-induced effects.

-

DNQX Disodium Salt: This form can be dissolved directly in water or aqueous buffers like artificial cerebrospinal fluid (aCSF) or saline to a concentration of up to 100 mM.[3][4] Stock solutions should be aliquoted and stored at -20°C; they are stable for up to 3 months.[4][5]

2.2. In Vitro Electrophysiology Protocol (Whole-Cell Patch-Clamp)

This protocol outlines the use of DNQX or its disodium salt to block AMPA/kainate receptor-mediated spontaneous excitatory postsynaptic currents (sEPSCs) in neuronal recordings.

-

Preparation: Prepare acute brain slices or cultured neurons. Prepare aCSF and the intracellular pipette solution.[8]

-

Solution Preparation: Prepare a stock solution of DNQX in DMSO or DNQX disodium salt in aCSF.[8][13]

-

Recording Setup: Place the preparation in a recording chamber perfused with carbogenated (95% O₂/5% CO₂) aCSF.

-

Establish Recording: Obtain a stable whole-cell recording from a target neuron.

-

Baseline: In voltage-clamp mode (holding potential at -70 mV), record baseline sEPSC activity for 5-10 minutes.[8][13]

-

Antagonist Application: Switch the perfusion to aCSF containing the desired final concentration of the antagonist (e.g., 10 µM).[8][14]

-

Effect Measurement: Continue recording for 5-10 minutes to observe the blockade of sEPSCs.

-

Washout: Switch the perfusion back to the control aCSF and record for 10-15 minutes to observe the reversal of the effect.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. rndsystems.com [rndsystems.com]

- 4. DNQX Disodium Salt [sigmaaldrich.com]

- 5. hellobio.com [hellobio.com]

- 6. DNQX - Wikipedia [en.wikipedia.org]

- 7. caymanchem.com [caymanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. DNQX =98 TLC 2379-57-9 [sigmaaldrich.com]

- 10. DNQX Disodium Salt [sigmaaldrich.com]

- 11. selleckchem.com [selleckchem.com]

- 12. DNQX disodium salt | AMPA Receptors | Tocris Bioscience [tocris.com]

- 13. DNQX disodium salt | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]

- 14. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]

An In-depth Technical Guide to Selective Non-NMDA Glutamate Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutamate (B1630785) is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), and its receptors are critical for mediating fast synaptic transmission. Ionotropic glutamate receptors are broadly classified into N-methyl-D-aspartate (NMDA) and non-NMDA receptors, the latter comprising α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate (KA) receptors. Overstimulation of these receptors is implicated in a host of neurological and psychiatric disorders, including epilepsy, amyotrophic lateral sclerosis (ALS), neuropathic pain, and migraine. Consequently, selective antagonists of non-NMDA receptors represent a promising therapeutic avenue. This guide provides a comprehensive technical overview of the core pharmacology, experimental evaluation, and signaling mechanisms of selective non-NMDA glutamate receptor antagonists. Quantitative data for key compounds are presented for comparative analysis, and detailed experimental protocols are provided to facilitate research and development in this area.

Introduction to Non-NMDA Receptors

Non-NMDA receptors are ligand-gated ion channels that, upon binding glutamate, primarily permit the influx of Na+ ions, leading to depolarization of the postsynaptic membrane.

-

AMPA Receptors (AMPARs): These receptors are tetramers composed of combinations of four subunits (GluA1-4). They mediate the majority of fast excitatory neurotransmission in the CNS and are pivotal in synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory.

-

Kainate Receptors (KARs): KARs are tetramers formed from five different subunits (GluK1-5). Their roles are more diverse and less well-understood than AMPARs. They are involved in both pre- and postsynaptic modulation of neurotransmission and have been implicated in conditions such as epilepsy and pain. The development of selective KAR antagonists has been challenging due to the high homology with AMPARs.

Mechanisms of Antagonism

Selective non-NMDA receptor antagonists can be broadly categorized based on their mechanism of action:

-

Competitive Antagonists: These compounds bind to the glutamate binding site on the receptor, thereby preventing the agonist from binding and activating the channel. Their efficacy can be overcome by high concentrations of glutamate.

-

Non-competitive (Allosteric) Antagonists: These antagonists bind to a site on the receptor distinct from the glutamate binding site. This binding induces a conformational change that prevents channel opening, even when glutamate is bound. Their action is not surmounted by increasing agonist concentrations.

Quantitative Data for Selective Non-NMDA Antagonists

The following tables summarize key quantitative data for a selection of well-characterized selective non-NMDA receptor antagonists.

Table 1: In Vitro Potency of Selective AMPA Receptor Antagonists

| Compound | Type | Target | IC50 (µM) | Ki (µM) | Notes |

| Perampanel | Non-competitive | AMPA | 0.1 - 0.9 | - | Approved antiepileptic drug.[1][2] |

| Talampanel (LY300164) | Non-competitive | AMPA | - | - | Development suspended due to pharmacokinetics.[3][4] |

| Selurampanel (BGG492) | Competitive | AMPA/Kainate | 0.19 (AMPA) | - | Investigated for epilepsy and migraine.[5][6] |

| GYKI 52466 | Non-competitive | AMPA | 7.5 - 11 | - | Selective for AMPA over Kainate receptors.[7][8] |

| Tezampanel (LY-293558) | Competitive | AMPA/GluK1 | - | - | Investigated for migraine.[9] |

Table 2: In Vitro Potency of Selective Kainate Receptor Antagonists

| Compound | Type | Target | IC50 (µM) | Kd (nM) | Notes |

| UBP310 | Competitive | GluK1 | 0.13 | 18 | High selectivity for GluK1 over GluK2.[7] |

| NS102 | Competitive | GluK2 | 2.2 - 4.1 | - | Shows some selectivity for transient over steady kainate-induced currents.[10] |

Table 3: Pharmacokinetic Properties of Selected Non-NMDA Antagonists

| Compound | Tmax (hours) | t1/2 (hours) | Bioavailability (%) | Protein Binding (%) | Primary Metabolism |

| Perampanel | 0.5 - 2.5 | ~105 | ~100 | 95 | CYP3A4[11] |

| Talampanel | 1 - 3 | 3.0 - 5.6 | - | - | Affected by co-administration of enzyme-inducing AEDs.[3][12][13] |

| Selurampanel (BGG492) | - | 3.3 (mouse) | - | - | Orally active with good blood-brain barrier penetration.[6] |

Experimental Protocols

Radioligand Binding Assay for Determining Antagonist Affinity

This protocol is designed to determine the binding affinity (Ki) of a test compound for AMPA or Kainate receptors using a competitive binding assay.

Materials:

-

Receptor Source: Rat cortical membranes or cell lines expressing the receptor of interest.

-

Radioligand: e.g., [³H]-AMPA for AMPA receptors or [³H]-Kainate for Kainate receptors.

-

Test Compound: Unlabeled antagonist.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold lysis buffer. Centrifuge to pellet membranes and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of radioligand (typically at or below its Kd).

-

Varying concentrations of the unlabeled test compound.

-

Membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for Functional Antagonism

This protocol is used to measure the functional inhibition of AMPA or Kainate receptor-mediated currents by an antagonist in cultured neurons or brain slices.

Materials:

-

Cell Preparation: Cultured hippocampal or cortical neurons, or acutely prepared brain slices.

-

External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose, bubbled with 95% O₂/5% CO₂.

-

Internal Solution: Containing (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, and 0.3 Na-GTP, pH adjusted to 7.3 with KOH.

-

Agonist: Glutamate, AMPA, or Kainate.

-

Antagonist: Test compound.

-

Patch-clamp rig: Including microscope, micromanipulator, amplifier, and data acquisition system.

Procedure:

-

Preparation: Place the cell culture dish or brain slice in the recording chamber and perfuse with aCSF.

-

Patching: Using a glass micropipette filled with internal solution, form a high-resistance (>1 GΩ) seal with the membrane of a target neuron ("giga-seal").

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.

-

Voltage Clamp: Clamp the neuron at a holding potential of -70 mV to record inward currents.

-

Agonist Application: Apply a brief pulse of the agonist to evoke an inward current mediated by AMPA or Kainate receptors.

-

Antagonist Application: Perfuse the antagonist at a known concentration and then co-apply it with the agonist.

-

Recording: Record the amplitude of the agonist-evoked current in the absence and presence of the antagonist.

-

Data Analysis: Calculate the percentage of inhibition of the current amplitude by the antagonist. To determine the IC50, repeat the experiment with a range of antagonist concentrations and fit the data to a dose-response curve.

In Vivo Seizure Models for Anticonvulsant Efficacy

This protocol describes the use of the Maximal Electroshock (MES) test in rodents to assess the in vivo anticonvulsant activity of a non-NMDA antagonist.

Materials:

-

Animals: Mice or rats.

-

Electroshock apparatus: With corneal or ear clip electrodes.

-

Test Compound: Antagonist to be tested.

-

Vehicle: Appropriate solvent for the test compound.

Procedure:

-

Drug Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral).

-

Pre-treatment Time: Allow for a specific pre-treatment time for the drug to be absorbed and distributed.

-

Electroshock: Apply a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) through the electrodes. The current intensity is set to a level that reliably induces a tonic hindlimb extension seizure in vehicle-treated animals.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The endpoint is the protection from the tonic hindlimb extension. Calculate the percentage of animals protected at each dose of the test compound. Determine the ED50 (the dose that protects 50% of the animals) from the dose-response data.

Visualization of Pathways and Workflows

AMPA Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by AMPA receptor activation and its modulation by various protein kinases.

Caption: Canonical AMPA receptor signaling cascade.

Kainate Receptor Signaling Pathways

Kainate receptors exhibit both ionotropic and metabotropic signaling mechanisms. The following diagram depicts these dual signaling modalities.

Caption: Dual signaling pathways of Kainate receptors.

Experimental Workflow for Antagonist Discovery and Characterization

The following diagram outlines a typical workflow for the discovery and preclinical development of a novel selective non-NMDA receptor antagonist.

Caption: Drug discovery workflow for non-NMDA antagonists.

Conclusion

Selective non-NMDA glutamate receptor antagonists hold significant promise for the treatment of a variety of CNS disorders characterized by excessive excitatory neurotransmission. The continued development of highly selective and potent antagonists for both AMPA and Kainate receptors, coupled with a deeper understanding of their complex signaling mechanisms, will be crucial for translating this promise into clinical therapies. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance this important class of therapeutic agents.

References

- 1. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synaptic Plasticity 101: The Story of the AMPA Receptor for the Brain Stimulation Practitioner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Talampanel - Wikipedia [en.wikipedia.org]

- 5. Combined strategies for the discovery of ionotropic glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Structure and gating of kainate receptors [frontiersin.org]

- 7. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Tezampanel - Wikipedia [en.wikipedia.org]

- 10. Comparative antagonism of kainate-activated kainate and AMPA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The clinical pharmacology profile of the new antiepileptic drug perampanel: A novel noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Talampanel, a new antiepileptic drug: single- and multiple-dose pharmacokinetics and initial 1-week experience in patients with chronic intractable epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

DNQX Disodium Salt: A Technical Guide for Researchers

An In-depth Examination of a Potent AMPA/Kainate Receptor Antagonist

This technical guide provides a comprehensive overview of DNQX disodium (B8443419) salt, a selective and competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, relevant signaling pathways, and experimental protocols.

Core Chemical and Physical Properties

DNQX disodium salt is the water-soluble form of 6,7-dinitroquinoxaline-2,3-dione (DNQX). Its enhanced solubility makes it a versatile tool for a wide range of in vitro and in vivo studies.

| Property | Value | Reference |

| Chemical Name | 6,7-Dinitroquinoxaline-2,3-dione disodium salt | |

| CAS Number | 1312992-24-7 | [1][2][3] |

| Molecular Formula | C₈H₂N₄Na₂O₆ | [1] |

| Molecular Weight | 296.1 g/mol | [1] |

| Solubility | Soluble in water to 100 mM | |

| Storage | Desiccate at room temperature. |

Note on CAS Number: There has been some discrepancy in the literature regarding the CAS number for DNQX disodium salt. The CAS number 1312992-24-7 is consistently associated with the disodium salt form in recent and detailed technical datasheets. The CAS number 2379-57-9 is primarily associated with the free acid form of DNQX.[4][5][6]

Mechanism of Action and Receptor Selectivity

DNQX is a potent and selective competitive antagonist at ionotropic glutamate (B1630785) receptors, specifically targeting AMPA and kainate receptors, while showing significantly lower affinity for N-methyl-D-aspartate (NMDA) receptors.[4][7] This selectivity allows researchers to dissect the specific contributions of AMPA and kainate receptor-mediated signaling in neuronal processes.

The inhibitory potency of DNQX is quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the antagonist required to inhibit 50% of the receptor's response.

| Receptor Subtype | IC₅₀ Value | Reference |

| AMPA Receptor | 0.5 µM | [7] |

| Kainate Receptor | 0.1 - 2 µM | [7] |

| NMDA Receptor | 40 µM | [7] |

Signaling Pathways Modulated by DNQX

By blocking AMPA and kainate receptors, DNQX inhibits their downstream signaling cascades. These receptors are not only simple ion channels but can also initiate intracellular signaling through metabotropic-like mechanisms.

AMPA Receptor Signaling

Activation of AMPA receptors primarily leads to the influx of Na⁺ ions, causing membrane depolarization. However, evidence suggests that AMPA receptors can also engage in metabotropic signaling. One such pathway involves the interaction with the Src-family tyrosine kinase, Lyn. This interaction can trigger the extracellular signal-regulated kinase (ERK1/2) pathway, leading to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor involved in synaptic plasticity and cell survival.[8][9]

Kainate Receptor Signaling

Kainate receptors also function as ligand-gated ion channels. Additionally, they exhibit metabotropic activity by coupling to pertussis toxin-sensitive Gi/o proteins.[10][11] This G-protein activation can modulate the activity of adenylyl cyclase, thereby influencing cyclic AMP (cAMP) levels and the activity of protein kinase A (PKA). This pathway can presynaptically modulate neurotransmitter release.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing DNQX disodium salt.

Whole-Cell Voltage-Clamp Electrophysiology

This protocol is designed to measure the effect of DNQX on excitatory postsynaptic currents (EPSCs).

1. Preparation of Brain Slices:

-

Anesthetize the animal (e.g., mouse) and perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 2 CaCl₂, and 1 MgCl₂.

-

Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices using a vibratome in ice-cold, oxygenated aCSF.

-

Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF.

2. Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at room temperature.

-

Obtain whole-cell patch-clamp recordings from neurons in the region of interest using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.3 with KOH).

-

Hold neurons at -70 mV to record spontaneous or evoked EPSCs.

-

Evoke EPSCs using a bipolar stimulating electrode placed near the recorded neuron.

3. Application of DNQX:

-

After establishing a stable baseline recording of EPSCs for 5-10 minutes, perfuse the slice with aCSF containing the desired concentration of DNQX disodium salt (e.g., 10 µM).

-

Record for a further 10-15 minutes to observe the blockade of AMPA/kainate receptor-mediated currents.

4. Data Analysis:

-

Analyze the frequency and amplitude of EPSCs before and after DNQX application using appropriate software. A significant reduction in both parameters is expected.

Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

1. Cell Plating:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

2. Treatment with DNQX:

-

Prepare serial dilutions of DNQX disodium salt in culture medium.

-

Remove the old medium from the wells and add 100 µL of the DNQX-containing medium to the respective wells. Include a vehicle control (medium without DNQX).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[13]

4. Solubilization of Formazan:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.[14]

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13]

-

Cell viability is expressed as a percentage of the vehicle-treated control cells.

Receptor Binding Assay

This assay is used to determine the affinity of DNQX for AMPA/kainate receptors.

1. Membrane Preparation:

-

Homogenize brain tissue (e.g., cortex or hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in the assay buffer.

2. Binding Reaction:

-

In a microcentrifuge tube or 96-well plate, combine the membrane preparation, a radiolabeled ligand specific for AMPA/kainate receptors (e.g., [³H]AMPA or [³H]kainate), and varying concentrations of unlabeled DNQX disodium salt.

-

To determine non-specific binding, include a set of tubes with an excess of an unlabeled competitor.

-

Incubate the reaction mixture at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester or vacuum manifold. The filters will trap the membranes with the bound radioligand.

-

Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

4. Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

5. Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of DNQX.

-

Determine the IC₅₀ value by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

DNQX disodium salt is an invaluable pharmacological tool for the study of excitatory neurotransmission. Its selectivity for AMPA and kainate receptors allows for the precise investigation of their roles in synaptic function, plasticity, and various neuropathological conditions. The detailed protocols and pathway information provided in this guide are intended to facilitate the effective use of DNQX disodium salt in advancing neuroscience research.

References

- 1. DNQX disodium salt, AMPA / kainate antagonist (CAS 1312992-24-7) | Abcam [abcam.com]

- 2. apexbt.com [apexbt.com]

- 3. Tocris Bioscience DNQX disodium salt 10 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]

- 4. caymanchem.com [caymanchem.com]

- 5. DNQX - Wikipedia [en.wikipedia.org]

- 6. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Positive modulation of AMPA receptors prevents downregulation of GluR2 expression and activates the Lyn-ERK1/2-CREB signaling in rat brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kainate receptors coupled to G(i)/G(o) proteins in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Proteomic Analysis Reveals the Interaction of GluK1 Ionotropic Kainate Receptor Subunits with Go Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Non-canonical Mechanisms of Presynaptic Kainate Receptors Controlling Glutamate Release [frontiersin.org]

- 13. atcc.org [atcc.org]

- 14. creative-bioarray.com [creative-bioarray.com]

Methodological & Application

Application Notes and Protocols for DNQX Disodium Salt in Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-dinitroquinoxaline-2,3-dione (DNQX) is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are key mediators of fast excitatory synaptic transmission in the central nervous system.[1] The disodium (B8443419) salt form of DNQX offers the significant advantage of higher water solubility, facilitating its use in physiological buffers.[2] These characteristics make DNQX disodium salt an indispensable tool in neuropharmacology and electrophysiology for isolating and studying N-methyl-D-aspartate (NMDA) receptor-mediated events, dissecting the components of excitatory postsynaptic currents (EPSCs), and investigating the roles of AMPA/kainate receptors in various neurological processes and disease states.[1]

Mechanism of Action